molecular formula C12H16N2O4 B515153 N-{3-butoxy-4-nitrophenyl}acetamide

N-{3-butoxy-4-nitrophenyl}acetamide

Cat. No.: B515153
M. Wt: 252.27g/mol
InChI Key: CHLFEUGPPQZSKS-UHFFFAOYSA-N
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Description

N-{3-Butoxy-4-nitrophenyl}acetamide is a nitro-substituted phenylacetamide derivative characterized by a butoxy (–OCH₂CH₂CH₂CH₃) group at the meta position (C3) and a nitro (–NO₂) group at the para position (C4) on the aromatic ring. These compounds often exhibit diverse biological activities, including analgesic, antimicrobial, and enzyme-inhibitory properties, depending on substituent patterns .

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27g/mol

IUPAC Name

N-(3-butoxy-4-nitrophenyl)acetamide

InChI

InChI=1S/C12H16N2O4/c1-3-4-7-18-12-8-10(13-9(2)15)5-6-11(12)14(16)17/h5-6,8H,3-4,7H2,1-2H3,(H,13,15)

InChI Key

CHLFEUGPPQZSKS-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=CC(=C1)NC(=O)C)[N+](=O)[O-]

Canonical SMILES

CCCCOC1=C(C=CC(=C1)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The substituent positions and electronic effects significantly influence reactivity and intermolecular interactions. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Structural Notes
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide –Cl (C4), –NO₂ (C2), –SO₂CH₃ C₉H₉ClN₂O₅S 292.7 g/mol Twisted nitro group; intermolecular H-bonding via carbonyl oxygen
N-(3-Acetyl-4-nitrophenyl)acetamide –Ac (C3), –NO₂ (C4) C₁₀H₁₀N₂O₄ 222.2 g/mol Acetyl group enhances electron-withdrawing effects
N-(4-Hydroxyphenyl)acetamide –OH (C4) C₈H₉NO₂ 151.2 g/mol Paracetamol analog; H-bond donor via hydroxyl
N-(3-Methylbutyl)acetamide Aliphatic chain (–CH₂CH(CH₂)₂) C₇H₁₅NO 129.2 g/mol Pheromone activity in wasps; lipophilic
N-{3-Butoxy-4-nitrophenyl}acetamide (Inferred) –OCH₂CH₂CH₂CH₃ (C3), –NO₂ (C4) C₁₂H₁₆N₂O₄ 264.3 g/mol* Bulky butoxy group may sterically hinder interactions

*Inferred molecular weight based on substituent addition.

Key Observations :

  • Nitro Group Orientation : In N-(4-chloro-2-nitrophenyl) analogs, the nitro group deviates from the aromatic plane (torsion angles: -16.7° to 160.9°), influencing crystal packing and solubility .
  • Electron Effects : Acetyl and nitro groups (e.g., in N-(3-acetyl-4-nitrophenyl)acetamide) create strong electron-withdrawing effects, enhancing electrophilic reactivity .
  • Steric Effects : The butoxy group in the target compound likely reduces solubility in polar solvents compared to smaller substituents like –OH or –OCH₃ .

Physical and Chemical Properties

Property This compound (Inferred) N-(4-Chloro-2-Nitrophenyl)Acetamide N-(4-Hydroxyphenyl)Acetamide
Melting Point ~120–140°C* 158–160°C 169–172°C (paracetamol)
Solubility Low in water; soluble in DMSO, ethanol* Poor aqueous solubility Moderate in hot water
Stability Stable under inert conditions* Sensitive to hydrolysis Oxidizes in air

*Inferred based on substituent hydrophobicity and molecular weight.

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